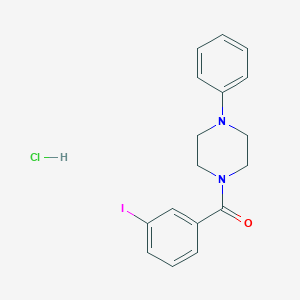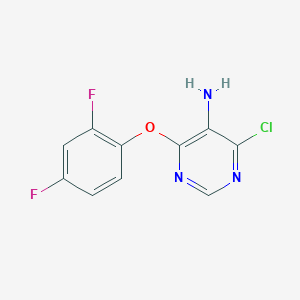
4-Chloro-6-(2,4-difluorophenoxy)-5-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-6-(2,4-difluorophenoxy)-5-pyrimidinamine” is a chemical compound with the molecular formula C10H6ClF2N3O and a molecular weight of 257.62 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2,4-difluorophenoxy)-5-pyrimidinamine” includes a pyrimidine ring attached to a chloro group, a difluorophenoxy group, and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(2,4-difluorophenoxy)-5-pyrimidinamine” are not fully detailed in the data I retrieved. The molecular weight is 257.62 .Applications De Recherche Scientifique
Novel Fluorescent Materials and Sensing Applications
Research into heterocyclic compounds, including pyrimidines, has revealed their potential for developing novel materials with unique thermal and optical properties. For instance, polymers derived from pyrimidine and related compounds exhibit high thermal stability, mechanical strength, and distinctive fluorescent characteristics, making them suitable for use in advanced materials science, including self-standing films and fluorescent sensors. The development of these materials leverages the structural uniqueness of pyrimidines, enabling applications in sensing, electronics, and photonics due to their ability to undergo protonation, resulting in strong fluorescence which can be utilized in "off–on" fluorescent sensors for acids (Wang et al., 2008) (Wang et al., 2008).
High-Performance Polyimides for Electronics and Coatings
The synthesis of polyimides incorporating pyrimidine structures has resulted in materials with exceptional solubility, thermal properties, and mechanical strength. These polyimides are promising for various high-performance applications, such as flexible electronics, coatings, and films due to their excellent solubility in organic solvents, high glass transition temperatures, and low moisture absorption. Their unique properties are attributed to the pyrimidine backbone, offering a pathway to materials with improved performance in demanding environments (Guan et al., 2014).
Organic Synthesis and Chemical Modifications
Pyrimidine derivatives, including those related to 4-Chloro-6-(2,4-difluorophenoxy)-5-pyrimidinamine, have been explored for their reactivity and potential in organic synthesis. Research in this area focuses on the functionalization of pyrimidine rings, exploring new chemical reactions that could lead to the development of novel compounds with potential applications in medicinal chemistry and material science. This involves the exploration of various substitutions and modifications to the pyrimidine core, aiming to uncover new pathways for the synthesis of complex molecules (Sazonov & Safonova, 1973).
Exploration of Fluorinated Compounds for Advanced Applications
The incorporation of fluorine atoms into pyrimidine structures has been a subject of interest due to the unique properties imparted by fluorine, such as increased thermal stability and modified electronic properties. Research in this domain has led to the synthesis of fluorinated polyimides and related compounds, showcasing enhanced solubility, thermal stability, and potentially useful electrical properties for applications in the semiconductor industry and advanced materials development (Banerjee et al., 2003).
Mécanisme D'action
Target of Action
It is known that pyridopyrimidine derivatives, which this compound belongs to, have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
It’s worth noting that similar compounds, such as kinase inhibitors, have been synthesized using substituted 2,4-difluorophenol . These inhibitors interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
It’s known that similar compounds have been used in the development of new therapies, indicating their potential to affect various biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 20215 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been used in the development of new therapies, indicating their potential to exert significant molecular and cellular effects .
Propriétés
IUPAC Name |
4-chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O/c11-9-8(14)10(16-4-15-9)17-7-2-1-5(12)3-6(7)13/h1-4H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHYMBFDKIURGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=C(C(=NC=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)
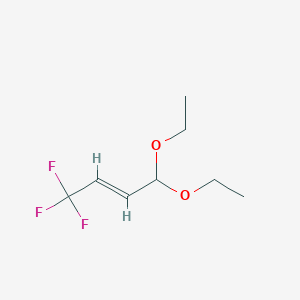
![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)

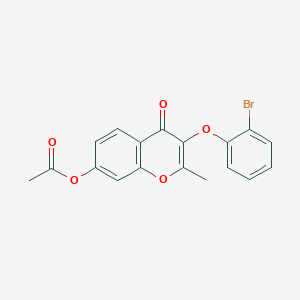
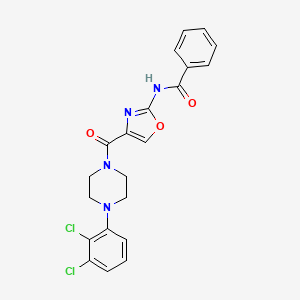
![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)


